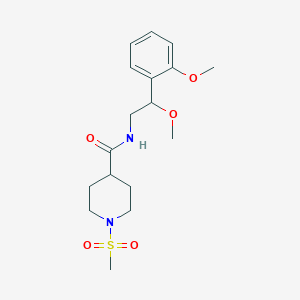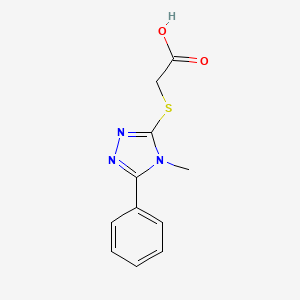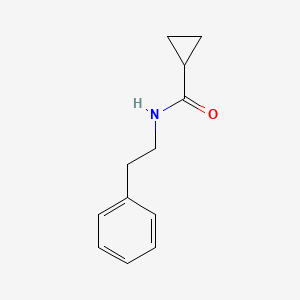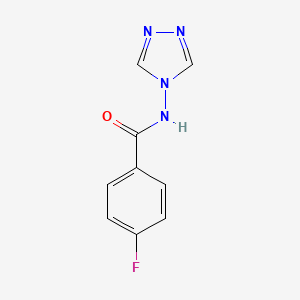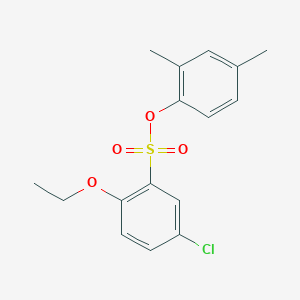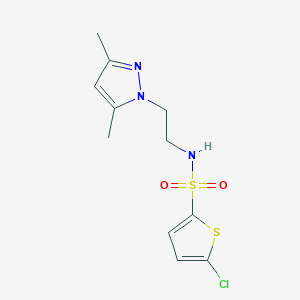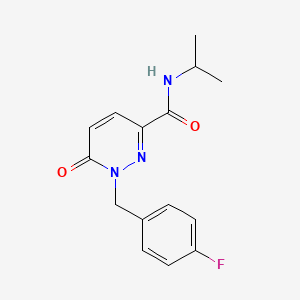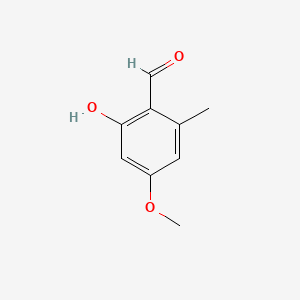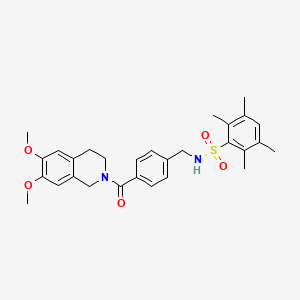
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C29H34N2O5S and its molecular weight is 522.66. The purity is usually 95%.
BenchChem offers high-quality N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
This compound can be used as a starting material for the synthesis of various alkaloids. In research conducted by Blank and Opatz (2011), 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a closely related compound, was effectively used in the enantioselective synthesis of benzylisoquinolines and tetrahydroprotoberberines, valuable for their potential medicinal properties (Blank & Opatz, 2011).
Interaction with Human Carbonic Anhydrases
Research by Mader et al. (2011) highlights the inhibition of human carbonic anhydrases by isoquinolinesulfonamides, to which the compound is structurally related. This study provides insights into the binding mode of these inhibitors, contributing to the development of selective inhibitors for specific isoforms (Mader et al., 2011).
Structural Studies
Chakka et al. (2011) focused on the structural aspects of dimethoxy-tetrahydroisoquinoline derivatives, which are important for understanding their chemical properties and potential applications in catalysis and drug development (Chakka, McKay, Govender, Kruger & Maguire, 2011).
Electrochemical Studies
Sainsbury and Todd (1992) explored the electrochemical oxidation of derivatives of dimethoxy-isoquinolinone, providing insights into their chemical behavior under oxidative conditions. This research is crucial for understanding the electrochemical properties of similar compounds (Sainsbury & Todd, 1992).
Synthesis of Isoquinoline Derivatives
Sobarzo-Sánchez et al. (2010) demonstrated the use of dimethoxy-tetrahydroisoquinoline as a starting material for the synthesis of isoaporphine and tetrahydroisoquinoline derivatives, which are of interest in medicinal chemistry (Sobarzo-Sánchez, Uriarte, Santana, Tapia & Pérez Lourido, 2010).
Identification of Metabolites
Umehara et al. (2009) identified metabolites of a compound containing a 6,7-dimethoxy-tetrahydroisoquinoline moiety, contributing to the understanding of its metabolic pathways and potential therapeutic applications (Umehara, Shirai, Iwatsubo, Noguchi, Usui & Kamimura, 2009).
Absolute Stereochemistry
Mondeshka et al. (1992) conducted a study on the resolution and absolute stereochemistry of dimethoxy-tetrahydroisoquinoline derivatives, providing critical information for their potential applications in stereospecific syntheses (Mondeshka, Angelova, Stensland, Werner & Ivanov, 1992).
Local Anesthetic Activity and Toxicity
Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of synthesized aryltetrahydroisoquinoline alkaloid derivatives, demonstrating their potential as therapeutic agents (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Khinkar, Malatani, Aldurdunji, Tiezzi & Mamadalieva, 2023).
Eigenschaften
IUPAC Name |
N-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O5S/c1-18-13-19(2)21(4)28(20(18)3)37(33,34)30-16-22-7-9-23(10-8-22)29(32)31-12-11-24-14-26(35-5)27(36-6)15-25(24)17-31/h7-10,13-15,30H,11-12,16-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRROZIMLOFAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



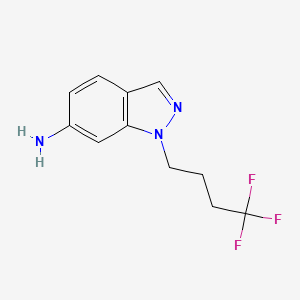
![Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B2816341.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2816345.png)
